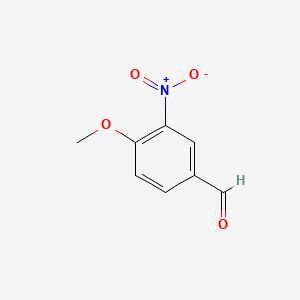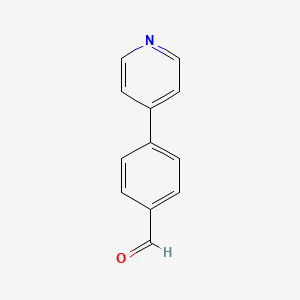![molecular formula C9H9FO4S B1298934 Acide 3-[(4-fluorophényl)sulfonyl]propanoïque CAS No. 682760-24-3](/img/structure/B1298934.png)
Acide 3-[(4-fluorophényl)sulfonyl]propanoïque
Vue d'ensemble
Description
3-[(4-Fluorophenyl)sulfonyl]propanoic acid is an organic compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol This compound features a sulfonyl group attached to a propanoic acid moiety, with a fluorine atom substituted on the phenyl ring
Applications De Recherche Scientifique
3-[(4-Fluorophenyl)sulfonyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Analyse Biochimique
Biochemical Properties
3-[(4-Fluorophenyl)sulfonyl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, 3-[(4-Fluorophenyl)sulfonyl]propanoic acid has been shown to inhibit certain enzymes, thereby affecting the overall metabolic flux within cells. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-[(4-Fluorophenyl)sulfonyl]propanoic acid can alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites. Furthermore, it can affect cell signaling pathways by interacting with receptors and other signaling molecules, thereby modulating cellular responses to environmental changes .
Molecular Mechanism
The molecular mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-[(4-Fluorophenyl)sulfonyl]propanoic acid can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can interact with transcription factors, leading to alterations in gene expression and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to 3-[(4-Fluorophenyl)sulfonyl]propanoic acid can lead to cumulative effects on cellular function, including alterations in metabolic processes and gene expression .
Dosage Effects in Animal Models
The effects of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways. Threshold effects have also been noted, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that excessive doses of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid can result in cellular damage and impaired organ function .
Metabolic Pathways
3-[(4-Fluorophenyl)sulfonyl]propanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in the breakdown and synthesis of metabolites. Additionally, 3-[(4-Fluorophenyl)sulfonyl]propanoic acid can affect the levels of specific metabolites, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-[(4-Fluorophenyl)sulfonyl]propanoic acid may be localized to the mitochondria, where it can influence energy production and metabolic processes. Additionally, its localization to the nucleus can affect gene expression and cellular responses to environmental stimuli .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid typically involves the sulfonylation of a fluorophenyl compound followed by the introduction of the propanoic acid group. One common method includes:
Sulfonylation: Reacting 4-fluorophenyl with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonyl derivative.
Introduction of Propanoic Acid Group: The sulfonyl derivative is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for 3-[(4-Fluorophenyl)sulfonyl]propanoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under elevated temperatures.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
3-[(4-Chlorophenyl)sulfonyl]propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-[(4-Bromophenyl)sulfonyl]propanoic acid: Contains a bromine atom in place of fluorine.
3-[(4-Methylphenyl)sulfonyl]propanoic acid: Features a methyl group instead of a halogen.
Uniqueness: 3-[(4-Fluorophenyl)sulfonyl]propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and binding properties compared to its analogs with different substituents .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOJGJQMJQUYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351871 | |
| Record name | 3-[(4-fluorophenyl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682760-24-3 | |
| Record name | 3-[(4-fluorophenyl)sulfonyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorobenzenesulfonyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)
![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)











